A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methylbenzamide
A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methylbenzamide
CAS Number: 286474-61-1
This guide provides an in-depth technical overview of 6-Chloro-2-fluoro-3-methylbenzamide, a key chemical intermediate in modern pharmaceutical manufacturing. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, synthesis, analytical methods, and its pivotal role in the creation of targeted cancer therapies.
Introduction: A Strategically Designed Building Block
6-Chloro-2-fluoro-3-methylbenzamide is a substituted aromatic amide whose molecular architecture has been strategically designed for utility in complex organic synthesis. The specific arrangement of its functional groups—a chloro group, a fluoro group, a methyl group, and a carboxamide—on the benzene ring makes it a valuable precursor in the synthesis of high-value pharmaceutical compounds.
The presence and positioning of the halogen atoms are particularly noteworthy. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug molecule, while the chlorine atom provides a potential site for further chemical modification or can be integral to the final structure's biological activity. This strategic halogenation is a common and effective tactic in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloro-2-fluoro-3-methylbenzamide is essential for its handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| CAS Number | 286474-61-1 | [1][2][3] |
| Molecular Formula | C₈H₇ClFNO | [1] |
| Molecular Weight | 187.60 g/mol | [1] |
| Melting Point | 150-152 °C | [4] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from structure |
Synthesis and Mechanism
The primary synthetic route to 6-Chloro-2-fluoro-3-methylbenzamide involves the amidation of its corresponding carboxylic acid precursor, 6-Chloro-2-fluoro-3-methylbenzoic acid. This two-step process is a common and efficient method for the preparation of benzamides.
Synthesis Pathway Overview
The synthesis can be visualized as a two-stage process: the activation of the carboxylic acid followed by the reaction with an ammonia source.
Caption: Synthetic workflow for 6-Chloro-2-fluoro-3-methylbenzamide.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 6-Chloro-2-fluoro-3-methylbenzamide.
Step 1: Formation of 6-Chloro-2-fluoro-3-methylbenzoyl chloride
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To a solution of 6-chloro-2-fluoro-3-methylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the reaction mixture at room temperature. The use of oxalyl chloride is often preferred as its byproducts (CO and CO₂) are gaseous and easily removed.
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Stir the reaction mixture until the evolution of gas ceases and the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TTC) or the disappearance of the starting material's carboxylic acid peak in the infrared (IR) spectrum.
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Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation to form 6-Chloro-2-fluoro-3-methylbenzamide
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The crude 6-chloro-2-fluoro-3-methylbenzoyl chloride is slowly added to a stirred solution of an ammonia source, typically aqueous ammonium hydroxide, at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
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The solid product, 6-Chloro-2-fluoro-3-methylbenzamide, will precipitate out of the reaction mixture.
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Collect the product by filtration, wash with water to remove any inorganic salts, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.
Application in Drug Development: A Key Intermediate for Niraparib
The primary significance of 6-Chloro-2-fluoro-3-methylbenzamide in the pharmaceutical industry is its role as a key intermediate in the synthesis of Niraparib . Niraparib is a potent, orally available poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.
The Role of PARP Inhibitors in Cancer Therapy
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. When PARP is inhibited in these cells, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Role in the Synthesis of Niraparib
6-Chloro-2-fluoro-3-methylbenzamide serves as a foundational building block onto which the core structure of Niraparib is constructed. Its amide group is a key handle for subsequent chemical transformations that ultimately lead to the formation of the indazole ring system characteristic of Niraparib. The specific substitution pattern of the benzamide is crucial for the final drug's ability to bind effectively to the PARP enzyme.
Analytical Methods for Quality Control
Ensuring the purity of 6-Chloro-2-fluoro-3-methylbenzamide is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.
HPLC Method for Purity Assessment
A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated for the routine quality control of 6-Chloro-2-fluoro-3-methylbenzamide.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 246 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The method should be able to separate the main component from starting materials, by-products, and degradation products.
Other Analytical Techniques
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and can also be used for quantitative analysis (qNMR).
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 6-Chloro-2-fluoro-3-methylbenzamide.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.
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Conclusion
6-Chloro-2-fluoro-3-methylbenzamide (CAS: 286474-61-1) is more than just a chemical compound; it is a testament to the intricate design and strategic synthesis that underpins modern drug discovery. Its role as a key intermediate in the production of the PARP inhibitor Niraparib highlights its importance in the fight against cancer. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and analysis is crucial for leveraging its full potential in the development of next-generation therapeutics.
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